N-Desmethyl Iomeprol

Overview

Description

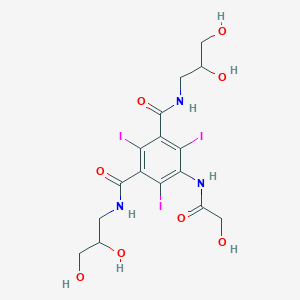

N-Desmethyl Iomeprol (N-DI) is a synthetic derivative of the naturally occurring compound iomeprol. It is a radiopaque contrast agent used in X-ray imaging and is used to visualize the structure and function of organs and tissues. It is widely used in medical imaging, including CT scans, angiography, and MRI. N-DI is a water-soluble, non-ionic compound with low osmotic pressure and low toxicity. It is metabolized primarily in the liver and is excreted primarily in the urine.

Scientific Research Applications

Vascular Imaging with Micro-CT

A study comparing water-soluble and blood-pool contrast agents for in vivo vascular imaging with micro-CT highlighted Iomeprol's utility. Iomeprol, a water-soluble compound, demonstrated high extravasation levels suitable for perfusion analysis, making it valuable for anatomical investigations of the vascular network (Nebuloni, Kuhn, & Müller, 2013).

Ozonation Process in Water Treatment

Research on the ozonation of Iomeprol in water treatment showed that while Iomeprol can be partly oxidized, leading to the formation of oxidation by-products, its complete mineralization is not achieved. This study underscores the environmental impact and degradation pathways of iodinated contrast media like Iomeprol in water treatment processes (Seitz, Jiang, Schulz, Weber, & Maier, 2008).

Radiosensitization of Endothelial Cells

A notable investigation into the radiosensitization effect of iodinated contrast agents (ICA) on endothelial cells in the presence of radiation found that Iomeprol, among other ICAs, can significantly enhance radiosensitization. This research is pivotal for understanding the interactions between ICAs and radiation therapy, suggesting potential therapeutic applications or toxicity considerations in medical imaging and treatment (Joubert et al., 2005).

Electrochemical Reduction and Deiodination

The electrochemical reduction of Iomeprol highlights an approach to deiodinate iodinated X-ray contrast media, offering insights into the environmental and pharmacological processing of such compounds. This method demonstrates selective deiodination, suggesting pathways for reducing the environmental impact of contrast media residues (Zwiener, Glauner, Sturm, Wörner, & Frimmel, 2009).

Mechanism of Action

Target of Action

N-Desmethyl Iomeprol is primarily used as a contrast agent in radiographic imaging . The primary targets of this compound are tissues that need to be visualized during radiographic procedures. By interacting with these tissues, this compound enhances the contrast in the images, making it easier for healthcare professionals to diagnose and monitor various medical conditions .

Mode of Action

This compound, like its parent compound Iomeprol, is a nonionic, water-soluble, low osmolar X-ray contrast medium . It works by blocking X-rays, allowing it to outline the structures within the body that it is administered to. When administered, it circulates through the bloodstream and absorbs X-rays at a different rate than the surrounding tissues. This difference in absorption appears as a contrast on the X-ray image, highlighting the structures filled with the contrast medium .

Biochemical Pathways

It does this without significantly altering the biochemical environment it is introduced to .

Pharmacokinetics

Iomeprol, the parent compound, is known to be rapidly distributed and excreted via the kidneys . It has a distribution half-life of 0.38 hours and a volume of distribution of 0.28 L/kg . Given the structural similarity, this compound is likely to have similar pharmacokinetic properties.

Result of Action

The primary result of this compound administration is enhanced contrast in radiographic images. This allows for better visualization of structures and fluids within the body, aiding in the diagnosis and monitoring of various medical conditions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the solution it is in . Furthermore, the compound’s effectiveness as a contrast agent can be influenced by the patient’s hydration status and kidney function, as these factors can affect the compound’s distribution and elimination .

Biochemical Analysis

Cellular Effects

Iomeprol, the compound from which N-Desmethyl Iomeprol is derived, is known to have low chemotoxicity and high water solubility

Temporal Effects in Laboratory Settings

Iomeprol, the parent compound, is known for its high stability , which might suggest that this compound could also exhibit similar stability.

Dosage Effects in Animal Models

A study on the pharmacodynamic effects of Iomeprol in experimental animals has been conducted , which could provide a basis for future studies on this compound.

Properties

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-1-6(26)3-23)12(18)14(22-8(28)5-25)13(19)10(11)16(30)21-2-7(27)4-24/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJJDGLVOWPGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447909 | |

| Record name | AG-H-12138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77868-40-7 | |

| Record name | AG-H-12138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

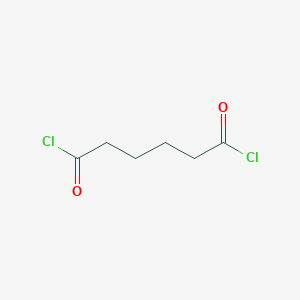

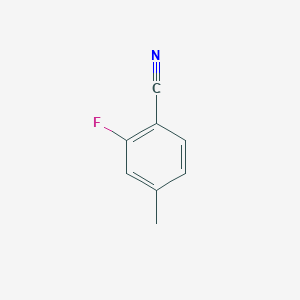

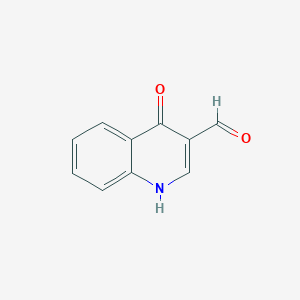

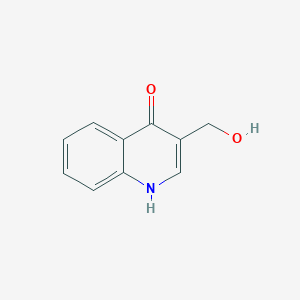

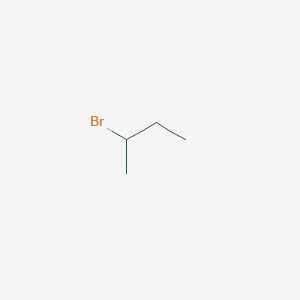

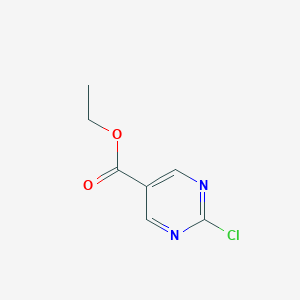

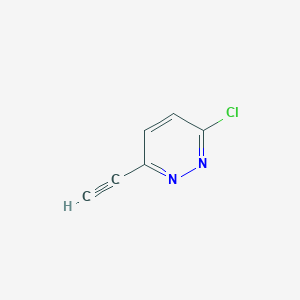

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenz[a,c]anthracene](/img/structure/B33276.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)

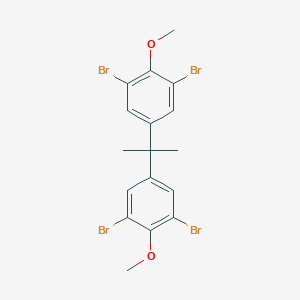

![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)

![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)